SALMF-amide 1
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Overview
Description
Salmfamide 1 is a neuropeptide belonging to the SALMFamide family, which is found in echinoderms such as starfish and sea cucumbers . These neuropeptides are known for their role in muscle relaxation and are characterized by their unique C-terminal motifs . Salmfamide 1, specifically, has been identified in various species and plays a crucial role in the regulation of physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salmfamide 1 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides . The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of Salmfamide 1 may involve large-scale SPPS or recombinant DNA technology . In the latter method, the gene encoding Salmfamide 1 is inserted into an expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Salmfamide 1 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Substitution: Amino acid residues within the peptide can be substituted through site-directed mutagenesis to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Salmfamide 1 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in muscle relaxation and nervous system function in echinoderms.
Medicine: Potential therapeutic applications in muscle relaxation and wound healing.
Industry: Utilized in the development of bioactive compounds and peptide-based drugs.
Mechanism of Action
Salmfamide 1 exerts its effects by binding to specific receptors on muscle cells, leading to muscle relaxation . The binding of Salmfamide 1 to its receptor activates a signaling cascade that results in the inhibition of muscle contraction . This process involves the modulation of ion channels and the reduction of intracellular calcium levels .
Comparison with Similar Compounds
Salmfamide 1 is part of a larger family of SALMFamide neuropeptides, which includes Salmfamide 2 and other related peptides . These peptides share similar C-terminal motifs but differ in their amino acid sequences and physiological effects . Salmfamide 1 is unique in its specific sequence and its potent muscle-relaxing properties .
List of Similar Compounds
- Salmfamide 2
- FMRFamide-like peptides
- Neuropeptide Y (NPY)
- Substance P
Properties
Molecular Formula |
C41H60N10O10S |
---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C41H60N10O10S/c1-23(2)17-29(38(58)47-27(15-16-62-4)37(57)48-28(35(44)55)18-25-11-7-5-8-12-25)49-36(56)24(3)45-41(61)32(22-52)51-40(60)31(20-33(43)53)50-39(59)30(46-34(54)21-42)19-26-13-9-6-10-14-26/h5-14,23-24,27-32,52H,15-22,42H2,1-4H3,(H2,43,53)(H2,44,55)(H,45,61)(H,46,54)(H,47,58)(H,48,57)(H,49,56)(H,50,59)(H,51,60) |
InChI Key |
GACIWVVFDFGCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Origin of Product |
United States |
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